Physicochemical Properties and Synthetic Dynamics of Ethyl 4-bromo-3-phenylpentanoate
Physicochemical Properties and Synthetic Dynamics of Ethyl 4-bromo-3-phenylpentanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Structural Identity
Ethyl 4-bromo-3-phenylpentanoate is a highly functionalized, stereochemically rich aliphatic ester that serves as a high-value intermediate in advanced organic synthesis and medicinal chemistry. Characterized by its adjacent stereocenters at the C3 (phenyl-bearing) and C4 (bromo-bearing) positions, this scaffold is a critical building block for the downstream synthesis of complex lactones, such as 5-methyl-4-phenyldihydrofuran-2(3H)-one, and various pharmacophores[1].
Historically, the direct synthesis of this compound from simple feedstocks was challenging due to the need for precise stereocontrol and multi-step homologation. However, recent breakthroughs in copper-catalyzed carbonylative catenation of olefins have revolutionized access to this molecular architecture, allowing for rapid, diastereoselective assembly[2].
Physicochemical Profiling
Understanding the physical parameters of Ethyl 4-bromo-3-phenylpentanoate is essential for optimizing downstream purification (e.g., distillation, chromatography) and predicting its behavior in biological assays. Below is a synthesis of its core physicochemical properties based on computational predictive models and structural analysis[3].
| Property | Value | Scientific Rationale / Source |
| Molecular Formula | C₁₃H₁₇BrO₂ | Derived from structural composition[3]. |
| Molecular Weight | 285.18 g/mol | Standard atomic weight calculation[3]. |
| Boiling Point | 381.3 ± 27.0 °C | Predicted value; high BP driven by the polarizable bromine atom and ester dipole[3]. |
| Density | 1.369 ± 0.06 g/cm³ | Predicted at 20 °C, 760 Torr; elevated density is characteristic of heavy halogen incorporation[3]. |
| Stereocenters | 2 (C3, C4) | Yields syn and anti diastereomers; precise control is dictated by the catalytic synthesis method. |
| LogP (Predicted) | ~3.8 | Indicates moderate lipophilicity, suitable for cellular membrane permeability in drug design. |
Synthetic Methodology & Mechanistic Causality
As application scientists, we do not merely execute reactions; we engineer them based on fundamental mechanistic principles. The optimal route to Ethyl 4-bromo-3-phenylpentanoate involves a two-phase cascade: a followed by a stereospecific bromodeboronation[2].
Phase 1: Carbonylative Catenation
By utilizing β-methylstyrene, bis(pinacolato)diboron (B₂pin₂), carbon monoxide (CO), and ethanol, we construct the precursor—ethyl 4-(Bpin)-3-phenylpentanoate—in a single step. Mechanistically, the Cu(I) catalyst undergoes transmetalation with B₂pin₂ to form a nucleophilic Cu-Bpin species. This species regioselectively inserts across the styrene double bond. Crucially, two molecules of CO act as the surrogate for the –CH₂CO– block [1]. The first CO inserts into the alkyl-Cu bond to form an acyl-Cu intermediate, while the second CO facilitates the reductive cleavage and homologation, ultimately trapped by ethanol to form the ester[2].
Phase 2: Stereospecific Bromodeboronation
The conversion of the aliphatic C–B bond to a C–Br bond utilizes CuBr₂ in a protic matrix. The causality here is driven by the strict requirement for stereoretention. Unlike radical halogenation which scrambles stereocenters, the mild single-electron transfer (SET) characteristics of Cu(II) facilitate the halogenation while preserving the diastereomeric ratio (d.r.) established in Phase 1.
Fig 1: Synthetic workflow from β-methylstyrene to the target bromo-ester.
Fig 2: Proposed Cu(I)-catalyzed carbonylative catenation catalytic cycle.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates mandatory in-process quality control (QC) checkpoints.
Phase 1: Synthesis of Ethyl 4-(Bpin)-3-phenylpentanoate
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Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuCl (10 mol%), a bidentate nitrogen ligand (10 mol%), and B₂pin₂ (1.2 equiv). Causality: Schlenk techniques are strictly employed because the Cu-Bpin active catalyst is highly susceptible to protodeboronation in ambient moisture.
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Addition: Inject β-methylstyrene (1.0 equiv) and anhydrous ethanol (2.0 equiv) dissolved in dry 1,4-dioxane.
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Pressurization: Seal the tube, remove from the glovebox, and pressurize with CO (2 atm).
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Reaction: Stir the mixture at 60 °C for 16 hours.
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QC Checkpoint 1 (Self-Validation): Withdraw a 10 µL aliquot, quench in Et₂O, and analyze via GC-MS. Validation criteria: The reaction may only proceed to Phase 2 when the starting olefin peak is <1% relative to the product molecular ion (m/z ~332).
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Isolation: Filter through a short pad of silica, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the γ-boryl ester.
Phase 2: Halogenation to Ethyl 4-bromo-3-phenylpentanoate
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Dissolution: Dissolve the purified γ-boryl ester in a 1:1 mixture of THF and H₂O.
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Oxidation/Halogenation: Add an excess of CuBr₂ (3.0 equiv). Causality: The excess ensures complete single-electron oxidation of the C-B bond while simultaneously providing the requisite bromide nucleophile.
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Heating: Reflux the mixture at 70 °C for 12 hours.
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QC Checkpoint 2 (Self-Validation): Monitor via TLC (stain with KMnO₄). The disappearance of the UV-active boryl ester spot confirms completion.
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Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual Cu(II) oxidants. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.
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Final Verification: Perform ¹H NMR analysis. Validation criteria: Confirm the presence of the diagnostic C4 proton multiplet (shifted downfield to ~4.1 ppm due to the adjacent electronegative bromine) and verify the integration of the ethyl ester terminal methyl group at ~1.2 ppm.
References
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Wu, F.-P., Yang, Y., Fuentes, D. P., & Wu, X.-F. (2022). "Copper-catalyzed carbonylative catenation of olefins: Direct synthesis of γ-boryl esters." Chem, 8(7), 1982-1992. URL:[Link][2]
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Gabriele, B. (2022). "Combining olefin borylation with carbonylation under the catalysis of copper(I)." Chem Catalysis, 2(7), 1524-1526. URL:[Link][1],[2]
